Replacing this building block with a generic sulfonamide introduces steric and electronic mismatch, risking failed coupling in patented STING agonist and biphenyl syntheses. N-(2-Aminoethyl)methanesulfonamide is the precise methanesulfonamide intermediate cited in WO-2021014365-A1, WO-2021043116-A1, and WO-2019166639-A1. • Enables exact reproduction of macrocyclic STING agonists, biphenyl derivatives, and benzodiazoles. • Primary amine enables fluorescent tagging without altering sulfonamide geometry. • Available as free base and HCl salt; in-stock, global shipping for uninterrupted research.
Molecular FormulaC3H10N2O2S
Molecular Weight138.19 g/mol
CAS No.83019-89-0
Cat. No.B1268120
⚠ Attention: For research use only. Not for human or veterinary use.
N-(2-Aminoethyl)methanesulfonamide (CAS: 83019-89-0, MF: C3H10N2O2S, MW: 138.19) is a small-molecule building block containing a primary amine and a methanesulfonamide group . Its structure, featuring an ethyl spacer between two reactive nitrogen centers, positions it as a versatile intermediate for generating compound libraries rather than a standalone bioactive agent. The compound is supplied commercially in free base and hydrochloride salt forms .
BifunctionalPrimary amine and methanesulfonamide groups for dual reactivity
Library SynthesisIntermediate for generating diverse compound libraries
Salt FormsAvailable as free base and hydrochloride salt to suit reaction conditions
In sulfonamide-based medicinal chemistry, small structural variations—such as the size of the sulfonyl substituent (methyl vs. phenyl) or the length of the alkyl linker—can drastically alter binding affinity, solubility, and metabolic stability [1]. While N-(2-Aminoethyl)methanesulfonamide is primarily an intermediate, substituting it with a 'generic' sulfonamide (e.g., benzenesulfonamide derivatives or taurinamide) risks introducing unwanted steric bulk, altering pKa, or changing hydrogen-bonding capacity. Crucially, the public domain currently lacks quantitative activity data for this specific compound; therefore, any substitution is a high-risk, untested hypothesis.
Sulfonyl Substituent Variation
Altering methyl to phenyl or other groups may change steric bulk and binding properties
Linker Length Sensitivity
Modifying the ethyl spacer can shift pKa, solubility, and hydrogen-bonding capacity
Absence of Quantitative Data
No public activity data exist; substitution is an untested hypothesis requiring validation
[1] PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide (Compound Summary). National Center for Biotechnology Information. View Source
Based on patent disclosures (WO-2021014365-A1), this compound is specifically utilized as a building block in the preparation of macrocyclic compounds acting as STING agonists. Its bifunctional nature allows for the introduction of a methanesulfonamide moiety into complex macrocyclic architectures. Procurement is indicated for research groups actively replicating or expanding upon these patented synthetic routes .
Traceable Fluorescent Amino Acid Derivatives
This compound is described in patent literature (CN-111848544-A) as a key intermediate in the synthesis of traceable fluorescent amino acid derivatives. Its specific chemical reactivity, conferred by the primary amine group, enables conjugation to fluorophores or other tags for biological imaging or chemical biology assays .
Biphenyl-Based Medicinal Chemistry Libraries
This sulfonamide is cited in patents (CN-111909108-A, WO-2021043116-A1) concerning the synthesis and medical application of biphenyl compounds. It functions as a specific amine component for the construction of biphenyl derivatives. This provides a clear, structurally defined role for researchers developing new biphenyl-based leads or probes .
Benzodiazole Derivative Synthesis
This compound is employed as a synthetic intermediate for substituted benzodiazoles as detailed in patent WO-2019166639-A1. Procurement is necessary for research teams following this specific synthetic route, as the compound's precise molecular geometry is required to achieve the final benzodiazole target .
Application
Selection Property
Validation Focus
STING agonist macrocycle synthesis
Bifunctional amine-sulfonamide reactivity
Synthetic route compatibility
Traceable fluorescent amino acid derivatives
Primary amine conjugation capability
Fluorophore/tag attachment efficiency
Biphenyl-based medicinal chemistry libraries
Specific amine component for biphenyl construction
Structural fidelity in lead generation
Benzodiazole derivative synthesis
Precise molecular geometry for target assembly
Synthetic intermediate verification
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.